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Compound of Interest

Compound Name: 1-(3-Phenoxypropyl)piperazine

Cat. No.: B1349977 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-(3-Phenoxypropyl)piperazine and its derivatives represent a class of compounds with

significant potential in central nervous system (CNS) research. These molecules, many of

which are piperazine derivatives, have been investigated for their interactions with various CNS

targets, demonstrating a range of pharmacological activities including antipsychotic,

antidepressant, and anxiolytic effects. A notable analog, BP 897, has been extensively studied

as a selective ligand for the dopamine D3 receptor, a key target in the treatment of substance

use disorders and other neurological conditions.[1][2] This document provides detailed

application notes and protocols for the use of 1-(3-phenoxypropyl)piperazine and its analogs

in CNS research, with a focus on its role as a dopamine D3 receptor modulator.

Physicochemical Properties
While detailed experimental data for 1-(3-Phenoxypropyl)piperazine is not extensively

published, its basic physicochemical properties are available.
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Property Value

CAS Number 41298-49-1[3][4]

Molecular Formula C13H20N2O[3][4]

Molecular Weight 220.31 g/mol [3]

Melting Point 150-152°C[3]

Boiling Point 354.6°C[3]

Flash Point 168.2°C[3]

Density 1.019 g/cm³[3]

Biological Activity and Data Presentation
The primary mechanism of action for analogs of 1-(3-phenoxypropyl)piperazine, such as BP

897, is through modulation of the dopamine D3 receptor.[1][2] These compounds have shown

high affinity and selectivity for the D3 receptor over the D2 receptor. The functional activity of

these compounds can be complex, with some studies describing them as partial agonists, while

others classify them as antagonists.[2][5] This dual activity profile makes them particularly

interesting for therapeutic development.

In Vitro Receptor Binding Affinities
The following table summarizes the binding affinities (Ki) of the well-studied analog BP 897 for

various CNS receptors. This data is crucial for understanding the compound's selectivity and

potential off-target effects.
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Compound Receptor Ki (nM)
Selectivity (D3 vs.
D2)

BP 897 Dopamine D3 0.92[1][2] 70-fold[1][2]

Dopamine D2 ~64.4

Serotonin 5-HT1A 84[1][2]

Adrenergic-α1 60[1][2]

Adrenergic-α2 83[1][2]

In Vitro Functional Activity
The functional activity of BP 897 has been assessed in various cell-based assays. The results

indicate a partial agonist or antagonist profile depending on the experimental system.

Assay Cell Line Effect Potency

cAMP Assay
D3-expressing

NG108-15 cells

Decrease in forskolin-

stimulated cAMP

levels[1][2]

-

Mitogenesis Assay
D3-expressing

NG108-15 cells

Stimulation of

mitogenesis[1][2]
-

GTPγS Binding Assay

CHO cells with

expressed D3

receptors

Potent inhibition of

dopamine agonist

effects

pIC50 = 9.51[2]

Acidification Rate

Assay

CHO cells with

expressed D3

receptors

Potent inhibition of

dopamine agonist

effects

pIC50 = 9.43[2]

In Vivo Efficacy
Preclinical studies in animal models have demonstrated the potential of BP 897 in treating

substance use disorders.
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Animal Model Effect Dose

Cocaine-seeking behavior in

rats

Reduction in cocaine-seeking

behavior[2]
1 mg/kg, i.p.[2]

Cocaine self-administration in

rhesus monkeys

Reduction in cocaine self-

administration[2]
Not specified

L-DOPA-induced dyskinesia in

MPTP-treated monkeys
Reduction in dyskinesia[1][2] Not specified

Experimental Protocols
In Vitro Receptor Binding Assay
This protocol is designed to determine the binding affinity of 1-(3-phenoxypropyl)piperazine
or its analogs to dopamine D3 and D2 receptors.

Materials:

HEK293 cells expressing human D3 or D2 receptors

Radioligand (e.g., [3H]spiperone or a D3-selective radioligand)

Test compound (1-(3-phenoxypropyl)piperazine or analog)

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2,

pH 7.4)

Non-specific binding determinator (e.g., 10 µM haloperidol)

Glass fiber filters

Scintillation counter and cocktail

Protocol:

Prepare cell membranes from HEK293 cells expressing the receptor of interest.
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In a 96-well plate, add 50 µL of binding buffer, 50 µL of radioligand solution, and 50 µL of

various concentrations of the test compound.

For determining non-specific binding, add 50 µL of the non-specific binding determinator

instead of the test compound.

Initiate the binding reaction by adding 50 µL of the cell membrane suspension.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach

equilibrium.

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

Wash the filters three times with ice-cold binding buffer.

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity

using a scintillation counter.

Calculate the specific binding by subtracting non-specific binding from total binding.

Determine the Ki value using competitive binding analysis software (e.g., Prism).

cAMP Functional Assay
This protocol assesses the functional activity of the test compound as an agonist or antagonist

at D3 receptors by measuring its effect on cAMP levels.

Materials:

CHO or HEK293 cells expressing the D3 receptor

Forskolin

Test compound

Dopamine (as a reference agonist)

cAMP assay kit (e.g., HTRF, ELISA)
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Cell culture medium

Protocol:

Seed the D3-expressing cells in a 96-well plate and grow to confluency.

Wash the cells with serum-free medium.

To assess agonist activity, add various concentrations of the test compound and incubate for

a specified time.

To assess antagonist activity, pre-incubate the cells with various concentrations of the test

compound before adding a fixed concentration of dopamine.

In both cases, stimulate the cells with forskolin to induce cAMP production.

Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit

according to the manufacturer's instructions.

Generate dose-response curves and calculate EC50 or IC50 values.

In Vivo Model of Cocaine-Seeking Behavior
This protocol evaluates the efficacy of the test compound in a rat model of cocaine-seeking

behavior.

Materials:

Male Wistar or Sprague-Dawley rats

Operant conditioning chambers equipped with two levers, a cue light, and an infusion pump

Cocaine hydrochloride

Test compound

Saline solution

Protocol:
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Surgery: Implant intravenous catheters into the jugular veins of the rats. Allow for a recovery

period.

Cocaine Self-Administration Training: Train the rats to self-administer cocaine by pressing a

lever, which delivers an intravenous infusion of cocaine paired with a cue light. Continue

training until a stable baseline of responding is achieved.

Extinction: Replace the cocaine solution with saline. The lever presses no longer result in

cocaine infusion or the cue light. Continue extinction sessions until lever pressing

significantly decreases.

Reinstatement Test:

Administer the test compound or vehicle (e.g., saline) via intraperitoneal (i.p.) injection at a

specified time before the test session.

Place the rats back into the operant chambers.

Present the cocaine-associated cue (e.g., cue light) to reinstate cocaine-seeking behavior

(lever pressing).

Record the number of active and inactive lever presses.

Data Analysis: Compare the number of active lever presses between the test compound-

treated group and the vehicle-treated group to determine the effect of the compound on cue-

induced reinstatement of cocaine-seeking.

Signaling Pathways and Experimental Workflows
Dopamine D3 Receptor Signaling Pathway
The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to

the Gi/o family of G proteins. Activation of the D3 receptor leads to the inhibition of adenylyl

cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is a key

modulator of neuronal excitability and signaling.
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Caption: Dopamine D3 receptor signaling pathway.

General Experimental Workflow for CNS Compound
Characterization
The characterization of a novel CNS compound like 1-(3-phenoxypropyl)piperazine typically

follows a multi-stage process, from initial in vitro screening to in vivo behavioral assessment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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